molecular formula C22H22N2O6S2 B2712775 2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 920860-68-0

2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2712775
CAS RN: 920860-68-0
M. Wt: 474.55
InChI Key: BJGBPWYMJDAUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone, commonly known as PTPE, is a synthetic compound that has been widely used in scientific research for its potential as a selective inhibitor of protein tyrosine phosphatase (PTP). PTPE has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the role of PTP in various biological processes.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been synthesized and evaluated for antimicrobial activities. Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed activity exceeding that of reference drugs. Derivatives containing one sulfone group were more effective against all bacteria and fungi used than those containing two sulfone groups Alsaedi et al., 2019.

Structural Characterisation of Metal Complexes

The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of different products, including metal complexes containing potentially tridentate and monoanionic ligands. These complexes have been characterised by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy, demonstrating their structural diversity and potential applications in materials science Sousa et al., 2001.

Antiviral Activity Studies

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a derivative, showed promise as a starting material for antiviral activity studies. It underwent various chemical reactions to produce heterocyclic compounds that were evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, highlighting its potential in developing new antiviral agents Attaby et al., 2006.

DNA Photo-Cleavage Agents

Sulfonyloxyl radicals, generated upon UV irradiation of p-pyridine sulfonyl ethanone oxime derivatives, effectively cleave DNA. This activity, observed under both aerobic and anaerobic conditions, indicates the potential of these derivatives in biotechnological and medical applications, including targeted DNA manipulation and therapy Andreou et al., 2016.

Anticancer Activity Evaluation

Novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties were synthesized, starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were evaluated for in vitro anticancer activity against breast cancer cell lines, showcasing the therapeutic potential of such derivatives in oncology Bashandy et al., 2011.

properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfonyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-16-9-11-18(12-10-16)32(28,29)21-22(30-20(23-21)17-7-3-2-4-8-17)31(26,27)15-19(25)24-13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGBPWYMJDAUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)S(=O)(=O)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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